Enhanced Lipophilicity (XLogP3 = 3.2) Versus Unsubstituted 4-(Trifluoromethyl)cinnamic Acid (LogP = 2.84)
2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid exhibits a computed lipophilicity (XLogP3) of 3.2 [1]. In contrast, the structurally simpler 4-(trifluoromethyl)cinnamic acid (CAS 16642-92-5), which lacks the 2-fluoro and 5-methyl substituents, has a reported Consensus LogP of 2.84 . This represents a quantifiable increase in lipophilicity of approximately 0.36 log units.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 4-(Trifluoromethyl)cinnamic acid (Consensus LogP = 2.84) |
| Quantified Difference | ΔLogP ≈ +0.36 |
| Conditions | Computed properties; XLogP3 (PubChem) vs. Consensus LogP (Alfa Chemistry) |
Why This Matters
Increased lipophilicity directly correlates with enhanced membrane permeability and potential for improved oral bioavailability or cellular uptake in drug discovery programs.
- [1] PubChem. (2025). 2-Fluoro-5-methyl-4-(trifluoromethyl)cinnamic acid - XLogP3-AA Value. View Source
